Ethyl 2,4,6-Trihydroxybenzoate

説明

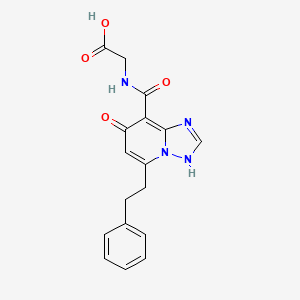

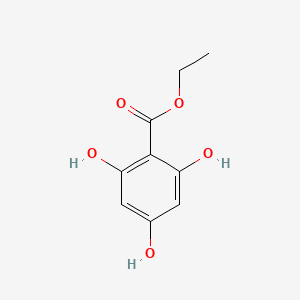

Ethyl 2,4,6-Trihydroxybenzoate is a compound with the molecular formula C9H10O5 . It is also known as ETB and 2,4,6-Trihydroxybenzoic Acid Ethyl Ester . It has been identified as a dual-LXR modulator that regulates the expression of key genes in cholesterol homeostasis in multiple cells without inducing lipid accumulation in HepG2 cells .

Molecular Structure Analysis

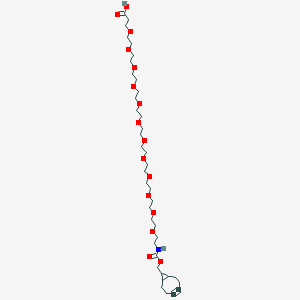

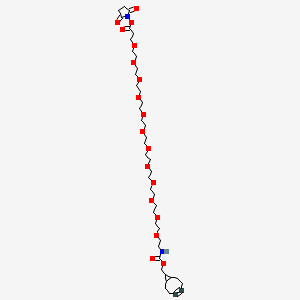

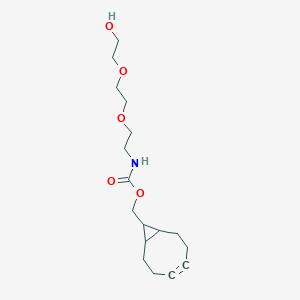

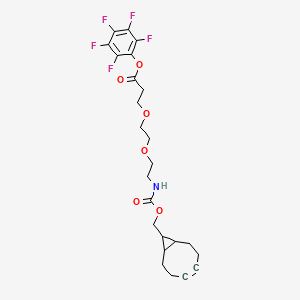

The molecular structure of Ethyl 2,4,6-Trihydroxybenzoate consists of 9 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms . The InChI representation of the molecule isInChI=1S/C9H10O5/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4,10-12H,2H2,1H3 . Physical And Chemical Properties Analysis

Ethyl 2,4,6-Trihydroxybenzoate has a molecular weight of 198.17 g/mol . It has a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 198.05282342 g/mol .科学的研究の応用

LXR Agonist with Cholesterol Regulation Applications : ETB is identified as a novel liver X receptor (LXR) activator, isolated from Celtis biondii. It binds to and stimulates the transcriptional activity of LXR-α and LXR-β, leading to the suppression of cellular cholesterol accumulation and the transcriptional activation of LXR-α/-β-responsive genes. Notably, ETB does not induce lipogenic gene expression or cellular triglyceride accumulation in hepatocytes, suggesting its potential as a dual-LXR modulator for cholesterol homeostasis without causing lipid accumulation in HepG2 cells (Hoang et al., 2012).

Anticancer Activities : The synthesis and characterization of novel hydrazide-hydrazones derived from ethyl paraben, which includes Ethyl 2,4,6-Trihydroxybenzoate, have shown potential anticancer activity. These compounds were evaluated for cytotoxic activity on liver cancer cell lines, indicating that certain derivatives exhibit significant anticancer properties (Han et al., 2020).

Radiomodifying Agent : Ethyl 3, 4, 5-trihydroxybenzoate (a related compound) has been studied for its radiomodifying properties. It has been shown to inhibit NF-kB expression and maintain stable liver and kidney function markers post-irradiation in mice. It also crosses the blood-brain barrier and is distributed in liver and kidney tissues, suggesting its potential as a radiomodifying agent for clinical applications (Pandey et al., 2019).

Hydrotropic Agent for Drug Solubility : Sodium 2,4,6-trihydroxybenzoate, a salt form of Ethyl 2,4,6-Trihydroxybenzoate, has been used as a hydrotropic agent for enhancing the solubility of etoposide, an anticancer drug. It significantly increased the solubility of etoposide, although its own low solubility limits its use (Darwish et al., 1989).

特性

IUPAC Name |

ethyl 2,4,6-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4,10-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOJATHNUASNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40710717 | |

| Record name | Ethyl 2,4,6-trihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,4,6-Trihydroxybenzoate | |

CAS RN |

90536-74-6 | |

| Record name | Ethyl 2,4,6-trihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one](/img/structure/B607292.png)

![N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B607304.png)